(3-Ethylpentan-3-yl)(methoxy)dimethylsilane
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Overview
Description
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H24OSi It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a (3-ethylpentan-3-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpentan-3-yl)(methoxy)dimethylsilane typically involves the reaction of (3-ethylpentan-3-yl)magnesium bromide with dimethylchloromethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
(3−ethylpentan−3−yl)MgBr+(CH3)2Si(OCH3)Cl→(3−ethylpentan−3−yl)(methoxy)dimethylsilane+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a silanol group.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides like HCl or amines like NH3 can be used for substitution reactions.
Major Products
Oxidation: Formation of (3-ethylpentan-3-yl)(hydroxy)dimethylsilane.
Reduction: Formation of (3-ethylpentan-3-yl)dimethylsilane.
Substitution: Formation of (3-ethylpentan-3-yl)(halide)dimethylsilane or (3-ethylpentan-3-yl)(amine)dimethylsilane.
Scientific Research Applications
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which (3-Ethylpentan-3-yl)(methoxy)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The methoxy group can undergo hydrolysis to form a silanol group, which can further react with other molecules. The silicon atom can also form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethylpentan-3-yl)dimethylsilane
- (3-Ethylpentan-3-yl)(hydroxy)dimethylsilane
- (3-Ethylpentan-3-yl)(halide)dimethylsilane
Uniqueness
(3-Ethylpentan-3-yl)(methoxy)dimethylsilane is unique due to the presence of the methoxy group, which imparts distinct reactivity and properties compared to its analogs. The methoxy group can be easily modified, making this compound versatile for various applications.
Properties
CAS No. |
113591-63-2 |
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Molecular Formula |
C10H24OSi |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
3-ethylpentan-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H24OSi/c1-7-10(8-2,9-3)12(5,6)11-4/h7-9H2,1-6H3 |
InChI Key |
UJQURRXGRMOSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)[Si](C)(C)OC |
Origin of Product |
United States |
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